molecular formula C18H15N3O2S B4778158 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide

カタログ番号 B4778158
分子量: 337.4 g/mol
InChIキー: HAMOUHAQMATSOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide, also known as LX4211, is a novel small molecule drug that has been shown to have potential therapeutic benefits in the treatment of type 2 diabetes mellitus (T2DM) and other related metabolic disorders. LX4211 is a dual inhibitor of sodium glucose co-transporter 1 (SGLT1) and 2 (SGLT2), which are responsible for glucose reabsorption in the kidney and intestine.

作用機序

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide is a dual inhibitor of SGLT1 and SGLT2, which are responsible for glucose reabsorption in the kidney and intestine. By inhibiting these transporters, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide increases glucose excretion in the urine and reduces glucose absorption in the intestine, leading to improved glycemic control. In addition, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to have other metabolic effects, such as reducing body weight and improving lipid profiles, which may be mediated by its effects on SGLT1 and other molecular targets.
Biochemical and Physiological Effects:
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects in animal and human studies. In animal models of T2DM, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to reduce blood glucose levels, improve glucose tolerance, reduce body weight, and improve lipid profiles. In human clinical trials, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to improve glycemic control, reduce postprandial glucose levels, and reduce body weight. The drug has also been shown to have a favorable safety profile, with no serious adverse events reported in clinical trials.

実験室実験の利点と制限

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has several advantages as a tool compound for studying glucose metabolism and related metabolic disorders. The drug is highly selective for SGLT1 and SGLT2, which allows for specific targeting of these transporters in experimental models. In addition, the drug has been shown to have a favorable safety profile, which is important for conducting preclinical studies. However, there are also limitations to using N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide in lab experiments. The drug is not widely available and may be expensive to synthesize, which may limit its use in some research settings. In addition, the drug has not been extensively studied in all animal models of metabolic disorders, which may limit its applicability in certain experimental systems.

将来の方向性

There are several future directions for research on N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide and related compounds. One area of interest is the development of more potent and selective SGLT inhibitors that may have improved therapeutic benefits for T2DM and related metabolic disorders. Another area of interest is the use of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide in combination with other drugs for the treatment of T2DM, such as incretin mimetics or insulin. Finally, there is a need for further studies on the long-term safety and efficacy of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide in clinical trials, as well as in real-world settings. Overall, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide represents a promising tool compound for the study of glucose metabolism and related metabolic disorders, and may have important therapeutic benefits for patients with T2DM.

科学的研究の応用

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in the treatment of T2DM and related metabolic disorders. The drug has been shown to improve glycemic control, reduce body weight, and lower blood pressure in animal models of T2DM. In human clinical trials, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to improve glycemic control and reduce postprandial glucose levels in patients with T2DM.

特性

IUPAC Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-10-4-5-11(2)13(6-10)15-9-24-18(14(15)8-19)20-17(22)16-7-12(3)23-21-16/h4-7,9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMOUHAQMATSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Reactant of Route 4
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。